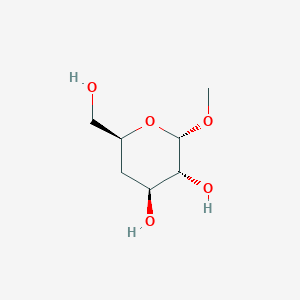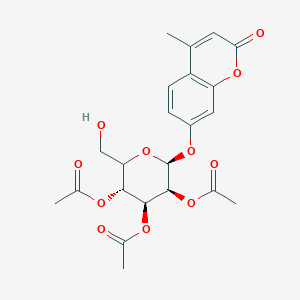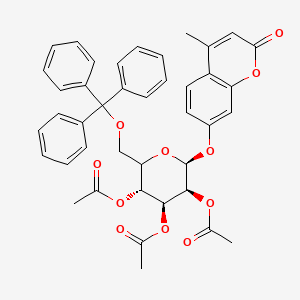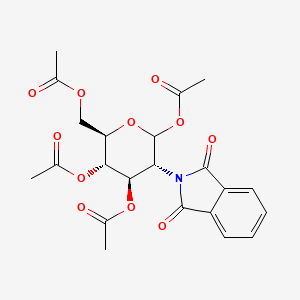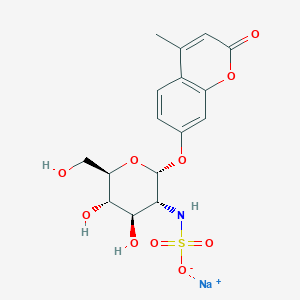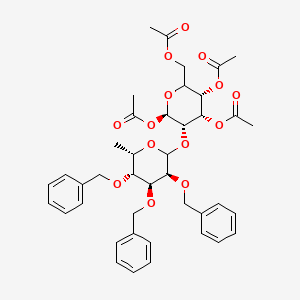
1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose, also known as 1-methoxy-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose, is a naturally occurring sugar molecule found in certain bacteria. It is an important component of many biochemical pathways, and its structure has been studied extensively in the scientific community.
Scientific Research Applications
Synthesis of Nucleosides
The compound has been employed in the synthesis of specialized nucleosides. For example, it was used in the synthesis of 1-(5-deoxy-β-D-ribo-hexofuranosyl)cytosine and 1-(2,5-dideoxy-β-D-erythro-hexofuranosyl)cytosine, along with their phosphates, to study the specificity of mammalian ribonucleotide-reductase, an enzyme critical for DNA synthesis in cells (David & de Sennyey, 1979). Another study synthesized branched-chain sugar nucleosides, such as 9-(3-Deoxy-3-C-"hydroxymethyl"-β(and α)-D-allofuranosyl and ribofuranosyl)adenine, demonstrating the compound's versatility in creating diverse nucleoside structures (Rosenthal & Sprinzl, 1969).
Contributions to Nucleoside Analogues
This compound has also contributed to the development of nucleoside analogues with potential therapeutic applications. For instance, 2′‐Deoxyribofuranosides of 8‐Aza‐7‐deazaguanine and related pyrazolo[3,4‐d]pyrimidines were prepared, showcasing the compound's role in creating analogues that could be used in medicinal chemistry (Seela & Steker, 1986). Similarly, the synthesis of purine and pyrimidine 5'-deoxy-5'-(dihydroxyphosphinyl)-beta-D-ribofuranosyl analogues of AMP, GMP, IMP, and CMP highlighted its use in exploring new compounds with potential enzyme-interacting abilities (Raju et al., 1989).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[(2R,3S)-3-benzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-23-18-12-16(26-20(22)15-10-6-3-7-11-15)17(25-18)13-24-19(21)14-8-4-2-5-9-14/h2-11,16-18H,12-13H2,1H3/t16-,17+,18?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSXOZQTBMQUJG-MYFVLZFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C[C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)
